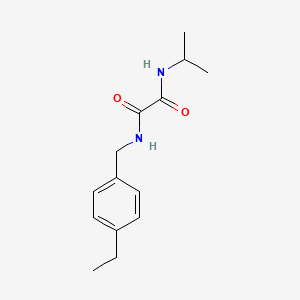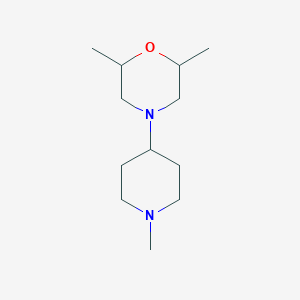![molecular formula C16H19NO4S B5033823 N-[2-(3-methoxyphenoxy)ethyl]-1-phenylmethanesulfonamide](/img/structure/B5033823.png)
N-[2-(3-methoxyphenoxy)ethyl]-1-phenylmethanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(3-methoxyphenoxy)ethyl]-1-phenylmethanesulfonamide, commonly known as Mephenesin, is a chemical compound that belongs to the class of muscle relaxants. It has been widely used in scientific research for its potential therapeutic effects in treating various diseases.
Mecanismo De Acción
Mephenesin acts by inhibiting the release of acetylcholine, a neurotransmitter that is responsible for muscle contraction. It also acts on the central nervous system, reducing the excitability of neurons and promoting relaxation of muscles.
Biochemical and Physiological Effects:
Mephenesin has been shown to have a number of biochemical and physiological effects. It reduces muscle spasms and promotes relaxation of muscles, leading to a reduction in pain and discomfort. It also has a sedative effect, which can help to reduce anxiety and promote sleep.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Mephenesin has several advantages for use in lab experiments. It is a relatively safe and stable compound that can be easily synthesized in the lab. It has a well-characterized mechanism of action, which makes it a useful tool for studying the central nervous system and muscle function.
One limitation of Mephenesin is that it can cause sedation, which may interfere with certain types of experiments. It may also have variable effects depending on the species being studied, which can make it difficult to extrapolate results to humans.
Direcciones Futuras
There are several future directions for research on Mephenesin. One area of interest is its potential use in treating neurological disorders, such as Parkinson's disease and Huntington's disease. It may also have potential as a muscle relaxant in surgical procedures.
Another area of interest is the development of new compounds that are based on the structure of Mephenesin. These compounds may have improved therapeutic effects or reduced side effects compared to Mephenesin itself.
Conclusion:
Mephenesin is a well-studied compound that has potential therapeutic effects in treating various diseases. Its mechanism of action has been well-characterized, making it a useful tool for studying the central nervous system and muscle function. While it has some limitations, it remains an important compound for scientific research and has several potential future directions for study.
Métodos De Síntesis
Mephenesin can be synthesized through a multistep process involving the reaction of 3-methoxyphenol with ethylene oxide to form 2-(3-methoxyphenoxy)ethanol. This intermediate is then reacted with phenylmethanesulfonyl chloride to form the final product, Mephenesin.
Aplicaciones Científicas De Investigación
Mephenesin has been extensively studied in scientific research for its potential therapeutic effects in treating various diseases, including Parkinson's disease, Huntington's disease, and other neurological disorders. It has been shown to have a positive effect on the central nervous system, acting as a muscle relaxant and reducing muscle spasms.
Propiedades
IUPAC Name |
N-[2-(3-methoxyphenoxy)ethyl]-1-phenylmethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO4S/c1-20-15-8-5-9-16(12-15)21-11-10-17-22(18,19)13-14-6-3-2-4-7-14/h2-9,12,17H,10-11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZWQKWFVEBVPEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCCNS(=O)(=O)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N~2~-(2,5-dimethylphenyl)-N~1~-{2-[(4-methylphenyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5033760.png)
![N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-3-(4-nitrophenyl)acrylamide](/img/structure/B5033766.png)

![ethyl 7-cyclopropyl-3-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5033776.png)
![5-{[5-(3-chlorophenyl)-2-furyl]methylene}-3-(3-nitrobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B5033784.png)

![N,N'-[4-(1,1,2,2-tetrafluoroethoxy)-1,3-phenylene]bis(3-fluorobenzamide)](/img/structure/B5033789.png)

![1,3-dichloro-2-[4-(2-methoxy-4-methylphenoxy)butoxy]benzene](/img/structure/B5033800.png)
![7-methoxy-2,2,4-trimethyl-1-{[(5-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-1,2-dihydroquinoline](/img/structure/B5033803.png)


![N-{[3-(2-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-2-methoxy-N-methylethanamine](/img/structure/B5033824.png)
![2-[(1-phenyl-1H-benzimidazol-2-yl)amino]ethanol](/img/structure/B5033832.png)
